2-Piperidino-1,3-thiazole-5-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives is a topic of interest in several studies. For instance, a method for synthesizing 1,2,3-thiadiazole-5-carbaldehydes involves monobromination followed by treatment with sodium azide and decomposition in concentrated sulfuric acid . Another study describes the synthesis of thiazolo[3,2-a]pyridines and related compounds through condensation reactions using piperidine as a catalyst . Additionally, a green synthesis approach for thiazolo[3,2-a]pyridine derivatives has been reported, which utilizes malononitrile, aromatic aldehydes, and 2-mercaptoacetic acid without solvent . Furthermore, the synthesis of thiazolopyridines with a morpholin-4-yl moiety involves condensation and cyclocondensation reactions, demonstrating the versatility of thiazole chemistry .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by various interactions that stabilize the crystal structure. For example, the crystal and molecular structure of a specific imidazo[2,1-b][1,3,4]thiadiazole derivative is stabilized by intermolecular C-H…N, C-H…O, and C-H…F interactions . These interactions are crucial for the stability and properties of the compounds.
Chemical Reactions Analysis
Thiazole derivatives can undergo a range of chemical reactions. The conversion of 1,2,3-thiadiazole-5-carbaldehydes into tetraazapentalenes via methylation of hydrazones is one such reaction . Ternary condensation reactions are also common, leading to the formation of various thiazolo[3,2-a]pyridine derivatives . Additionally, the reactivity of thiazolopyridines with different reagents such as DMF-DMA and triethylorthoformate has been explored, yielding a variety of novel compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The crystallographic data provided for an imidazo[2,1-b][1,3,4]thiadiazole derivative, such as space group and cell dimensions, are indicative of the solid-state properties of these compounds . The antimicrobial activity of some thiazolo[3,2-a]pyridine and thiazolo[3,2-a][1,8]naphthyridine derivatives has been evaluated, suggesting potential applications in medicinal chemistry .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- 2-Piperidino-1,3-thiazole-5-carbaldehyde has been utilized in the synthesis of thiazolo[3, 2]pyridines with pyrazolyl moieties, exhibiting notable antimicrobial activity (El-Emary et al., 2005).
- The compound has also been involved in the creation of thiazolo[3,2-a]pyridine and thiazolo[3,2-a][1,8]naphthyridine derivatives, which have been evaluated for antimicrobial effectiveness (El-Hag et al., 2002).
Anti-arrhythmic Activity
- Piperidine-based 1,3-thiazole derivatives, including those similar to 2-Piperidino-1,3-thiazole-5-carbaldehyde, have demonstrated significant anti-arrhythmic properties (Abdel‐Aziz et al., 2009).
Antifungal and Antitumor Activity
- Novel hetaryl- and alkylidenerhodanine derivatives, similar to 2-Piperidino-1,3-thiazole-5-carbaldehyde, have shown high antifungal and antitumor activities, including against specific human tumor cell lines (Insuasty et al., 2013).
Potential for Treating Memory Disorders
- Derivatives of 3-piperidine carbaldehyde oxime, related to 2-Piperidino-1,3-thiazole-5-carbaldehyde, are being explored for treating conditions like Alzheimer's disease and memory disorders (Morrison & Rutström, 2002).
Development of Potent Antimicrobial Agents
- The synthesis of thiazolyl chalcones and their derivatives, involving 2-Piperidino-1,3-thiazole-5-carbaldehyde, has led to the discovery of potent antimicrobial agents (Venkatesan & Maruthavanan, 2012).
Synthesis of Bioactive Substances
- New 1,3-thiazole derivatives from hydroxyalkyl-1,3-thiazole carbaldehydes have been synthesized, showing potential as bioactive substances (Sinenko et al., 2016).
Inhibition of Aldose Reductase
- Derivatives of 2-Piperidino-1,3-thiazole-5-carbaldehyde have been synthesized to explore their potential in inhibiting aldose reductase, an enzyme involved in diabetic complications (Areal et al., 2012).
Analgesic and Anti-inflammatory Activities
- Novel thiazolo[4,5-d]pyridazinones, containing derivatives of 2-Piperidino-1,3-thiazole-5-carbaldehyde, have been tested for their analgesic and anti-inflammatory activities (Demchenko et al., 2015).
Safety And Hazards
The safety data sheet for 2-Piperidino-1,3-thiazole-5-carbaldehyde indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-7-8-6-10-9(13-8)11-4-2-1-3-5-11/h6-7H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOAHSDBLWFXAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(S2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363172 |
Source
|
Record name | 2-(Piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819015 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Piperidino-1,3-thiazole-5-carbaldehyde | |
CAS RN |
129865-52-7 |
Source
|
Record name | 2-(Piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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